molecular formula C21H34O4 B1265776 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one CAS No. 601-01-4

3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one

Cat. No.: B1265776
CAS No.: 601-01-4
M. Wt: 350.5 g/mol
InChI Key: UPTAPIKFKZGAGM-RPTIVHBHSA-N
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Description

3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is a steroidal compound with the molecular formula C21H34O4. It is a derivative of pregnane, a type of steroid nucleus. This compound is known for its significant biological activities and is often studied in the context of its physiological and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method includes the hydroxylation of pregnane derivatives at specific positions (3alpha, 17, and 21) using reagents such as osmium tetroxide or other oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial biotransformation. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions on the steroid nucleus, followed by purification processes to isolate the target compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of dehydroxylated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated steroids.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and inflammatory conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with steroid hormone receptors. It can modulate the activity of these receptors, influencing gene expression and cellular responses. The hydroxyl groups at positions 3alpha, 17, and 21 are crucial for its binding affinity and specificity towards these receptors. The molecular pathways involved include the regulation of inflammatory responses, metabolic processes, and cellular growth and differentiation.

Comparison with Similar Compounds

  • 3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one
  • 3alpha,17alpha,20beta-Trihydroxy-5beta-pregnan-11-one
  • 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one

Comparison: 3alpha,17,21-Trihydroxy-5alpha-pregnan-20-one is unique due to its specific hydroxylation pattern and its stereochemistry at the 5alpha position. This configuration imparts distinct biological activities and receptor binding properties compared to its 5beta counterparts. The presence of hydroxyl groups at positions 3alpha, 17, and 21 also differentiates it from other similar compounds, influencing its solubility, reactivity, and pharmacokinetic profile.

Properties

CAS No.

601-01-4

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

1-[(10S,13S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone

InChI

InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1

InChI Key

UPTAPIKFKZGAGM-RPTIVHBHSA-N

Isomeric SMILES

C[C@]12CCC(CC1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O

601-01-4

Origin of Product

United States

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